1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one
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Overview
Description
1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.
Mechanism of Action
Target of Action
Quinazolinones are known to interact with a variety of biological targets. They have been found to exhibit a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . .
Mode of Action
The mode of action of quinazolinones can vary depending on the specific compound and its target. Some quinazolinones are known to inhibit enzymes, disrupt cellular processes, or interact with cellular structures
Biochemical Pathways
Quinazolinones can affect a variety of biochemical pathways depending on their specific targets. For example, some quinazolinones have been found to inhibit cellular phosphorylation
Result of Action
The result of a quinazolinone’s action can vary depending on its specific target and mode of action. Some quinazolinones have been found to have anticancer effects, while others have antimicrobial or anti-inflammatory effects
Preparation Methods
The synthesis of 1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one involves multiple steps. The general synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the condensation of anthranilic acid with various reagents, such as isothiocyanates or amides.
Introduction of the Difluoroanilino Group: The difluoroanilino group is introduced via nucleophilic substitution reactions, where the quinazoline core reacts with 3,4-difluoroaniline under specific conditions.
Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is attached through thiolation reactions, often involving thiourea or similar sulfur-containing reagents.
Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced reaction techniques .
Chemical Reactions Analysis
1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings . Major products formed from these reactions vary depending on the specific reagents and conditions used .
Scientific Research Applications
1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one has a wide range of scientific research applications:
Comparison with Similar Compounds
1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one can be compared with other quinazoline derivatives, such as:
Properties
IUPAC Name |
1-[3-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2S/c1-14(30)15-7-10-22(31-2)16(11-15)13-32-24-28-21-6-4-3-5-18(21)23(29-24)27-17-8-9-19(25)20(26)12-17/h3-12H,13H2,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWXSRGFXUKKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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